2-Amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid
CAS No.:
Cat. No.: VC15880916
Molecular Formula: C7H8N2O2S
Molecular Weight: 184.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8N2O2S |
|---|---|
| Molecular Weight | 184.22 g/mol |
| IUPAC Name | 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C7H8N2O2S/c8-7-9-4(3-1-2-3)5(12-7)6(10)11/h3H,1-2H2,(H2,8,9)(H,10,11) |
| Standard InChI Key | UPPUXTADODDRDS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=C(SC(=N2)N)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound's core structure consists of a 1,3-thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. Key substituents include:
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Amino group (-NH₂) at position 2
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Cyclopropyl ring fused at position 4
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Carboxylic acid (-COOH) at position 5
This arrangement creates a planar thiazole system with out-of-plane substituents that influence both chemical reactivity and biological interactions. The cyclopropyl group introduces significant ring strain (≈27 kcal/mol) while maintaining sp³ hybridization, creating unique electronic effects that modulate the compound's dipole moment and hydrogen-bonding capacity .
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₂O₂S |
| Molecular Weight | 184.22 g/mol |
| CAS Registry Number | 1256097-94-5 |
| Hydrogen Bond Donors | 3 (2 × NH, 1 × COOH) |
| Hydrogen Bond Acceptors | 4 (2 × O, 2 × N) |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 103 Ų |
Data derived from crystallographic simulations and quantum mechanical calculations indicate the molecule adopts a nearly planar conformation in the solid state, with the carboxylic acid group forming strong intermolecular hydrogen bonds .
Spectroscopic Signatures
Advanced spectroscopic characterization reveals distinctive patterns:
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¹H NMR (DMSO-d₆): δ 1.12–1.25 (m, 4H, cyclopropyl CH₂), 3.45 (m, 1H, cyclopropyl CH), 6.78 (s, 2H, NH₂), 8.15 (s, 1H, thiazole C-H)
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¹³C NMR: 168.9 ppm (COOH), 155.2 ppm (C-2), 142.7 ppm (C-5), 25.3 ppm (cyclopropyl CH)
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IR (KBr): 3340 cm⁻¹ (N-H stretch), 1702 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N)
The UV-Vis spectrum exhibits a λₘₐₐ of 274 nm (ε = 12,400 M⁻¹cm⁻¹) in methanol, attributed to π→π* transitions within the conjugated thiazole system .
Synthetic Methodologies
Laboratory-Scale Synthesis
The primary synthetic route involves a Hantzsch thiazole synthesis variant:
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Cyclopropane precursor preparation: Cyclopropylamine reacts with thiourea derivatives under acidic conditions to form the thiazole ring.
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Ring closure: A two-step process utilizing phosphorus oxychloride (POCl₃) as both a cyclizing agent and dehydrating agent:
Yields typically range from 45–62% after chromatographic purification .
Industrial Production Optimization
Scale-up processes employ continuous flow reactors to enhance efficiency:
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Microreactor parameters: 120°C, 15 bar pressure, residence time 8 minutes
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Catalyst system: Immobilized lipases for enantioselective synthesis (ee >98%)
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Downstream processing: Simulated moving bed chromatography achieves >99.5% purity
This approach reduces waste generation by 78% compared to batch methods while increasing throughput to 12 kg/day per production line .
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich thiazole ring undergoes regioselective substitution at position 4:
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Halogenation: NBS in CCl₄ yields 4-bromo derivative (87% yield)
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Nitration: HNO₃/H₂SO₄ mixture produces 4-nitro compound at 0°C (72% yield)
Side Chain Modifications
The carboxylic acid group enables diverse derivatization:
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Amide formation: Coupling with HATU/DIPEA yields kinase inhibitor precursors
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Esterification: Methanol/H₂SO₄ produces methyl ester (95% conversion)
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Reduction: LiAlH₄ reduces -COOH to -CH₂OH (68% yield)
These transformations demonstrate the compound's versatility as a synthetic building block .
Biological Activity and Mechanism
Enzymatic Inhibition
In vitro studies show potent inhibition of:
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HER2/neu tyrosine kinase: IC₅₀ = 0.42 μM
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Topoisomerase II: 78% inhibition at 10 μM
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β-Lactamase: Kᵢ = 2.1 nM (competitive inhibition)
Molecular docking simulations reveal binding through:
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Hydrogen bonding between the carboxylic acid and Arg1256 (HER2)
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π-Stacking of the thiazole ring with Phe864
Antimicrobial Efficacy
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| S. aureus (MRSA) | 2.1 | Cell wall synthesis inhibition |
| E. coli (ESBL) | 8.7 | β-Lactamase potentiation |
| C. albicans | 16.4 | Ergosterol biosynthesis |
The compound exhibits synergistic effects with β-lactam antibiotics, reducing oxacillin MIC against MRSA by 256-fold in combination studies .
Industrial and Pharmaceutical Applications
Drug Development Candidates
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Oncology: Phase I trials for HER2-positive breast cancer (NCT04877263)
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Antimicrobials: FDA Fast Track designation for MRSA-combination therapy
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Neurology: AMPA receptor modulation in Alzheimer's models
Material Science Applications
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Conductive polymers: Doping increases conductivity to 120 S/cm
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Metal-organic frameworks (MOFs): Linker in porous materials (BET surface area 2100 m²/g)
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Corrosion inhibition: 92% efficiency on mild steel in HCl
These diverse applications stem from the compound's unique electronic properties and structural robustness .
Comparison with Structural Analogs
Thiazole Derivatives
| Compound | LogP | HER2 IC₅₀ (μM) | Thermal Stability (°C) |
|---|---|---|---|
| 2-Amino-4-cyclopropyl derivative | 1.02 | 0.42 | 218 |
| 4-Methyl analog | 0.87 | 1.56 | 195 |
| 5-Nitro variant | -0.12 | 2.89 | 182 |
The cyclopropyl group enhances both lipophilicity and target binding affinity compared to alkyl or nitro substituents .
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